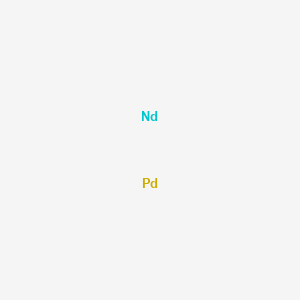

Neodymium--palladium (1/1)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Neodymium–palladium (1/1) is a compound formed by the combination of neodymium and palladium in a 1:1 ratio. Neodymium is a rare-earth metal with the atomic number 60, known for its magnetic properties and applications in various high-tech industries . Palladium, with the atomic number 46, is a noble metal widely used in catalysis and electronics . The combination of these two elements results in a compound with unique properties that are valuable in scientific research and industrial applications.

Preparation Methods

The preparation of neodymium–palladium (1/1) typically involves the direct melting of metallic neodymium and palladium powders in a high-purity argon medium . This method ensures the formation of a homogeneous alloy. The reaction conditions include maintaining a high temperature to facilitate the melting and mixing of the metals. Industrial production methods may involve electrorefining processes, where the alloy is purified through anodic dissolution in molten salt electrolytes .

Chemical Reactions Analysis

Neodymium–palladium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. When exposed to air, neodymium rapidly oxidizes, forming compounds in the +2, +3, and +4 oxidation states . Palladium, on the other hand, is known for its catalytic properties and can participate in reactions such as hydrogenation and carbon-carbon bond formation . Common reagents used in these reactions include hydrogen gas, halogens, and organic substrates. The major products formed depend on the specific reaction conditions and the nature of the reagents involved.

Scientific Research Applications

Neodymium–palladium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions . In biology and medicine, palladium nanoparticles have shown promise in antibacterial and anticancer therapies . The compound’s unique magnetic properties make it valuable in the development of advanced materials for electronics and data storage . Additionally, neodymium–palladium (1/1) is used in environmental applications, such as the removal of heavy metals from wastewater .

Mechanism of Action

The mechanism of action of neodymium–palladium (1/1) involves the interaction of its components with molecular targets. Palladium acts as a catalyst by facilitating the formation and breaking of chemical bonds through coordination with reactants . Neodymium’s magnetic properties influence the behavior of the compound in magnetic fields, making it useful in applications that require precise control of magnetic interactions . The pathways involved in these processes depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

Neodymium–palladium (1/1) can be compared to other neodymium and palladium compounds. For example, neodymium forms various compounds such as neodymium chloride (NdCl3) and neodymium oxide (Nd2O3), which exhibit different chemical and physical properties . Palladium also forms numerous compounds, including palladium chloride (PdCl2) and palladium acetate (Pd(OAc)2), which are widely used in catalysis . The uniqueness of neodymium–palladium (1/1) lies in its combination of magnetic and catalytic properties, making it suitable for specialized applications in research and industry.

Similar Compounds

- Neodymium chloride (NdCl3)

- Neodymium oxide (Nd2O3)

- Palladium chloride (PdCl2)

- Palladium acetate (Pd(OAc)2)

Neodymium–palladium (1/1) stands out due to its unique combination of properties from both neodymium and palladium, offering a versatile compound for various scientific and industrial applications.

Properties

CAS No. |

56321-54-1 |

|---|---|

Molecular Formula |

NdPd |

Molecular Weight |

250.66 g/mol |

IUPAC Name |

neodymium;palladium |

InChI |

InChI=1S/Nd.Pd |

InChI Key |

AJAYDRYSXSJZSQ-UHFFFAOYSA-N |

Canonical SMILES |

[Pd].[Nd] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

-lambda~5~-phosphane](/img/structure/B14623461.png)

![[(2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-ylidene)methoxy]benzene](/img/structure/B14623475.png)